Cas no 307-71-1 (Undecanoic acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-, potassium salt (1:1))

Undecanoic acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-, potassium salt (1:1) structure
307-71-1 structure
Product Name:Undecanoic acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-, potassium salt (1:1)
Numero CAS:307-71-1
MF:C11HF20KO2
MW:584.190814733505
CID:312105
PubChem ID:23667656
Update Time:2025-04-19

Undecanoic acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-, potassium salt (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Undecanoic acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-, potassium salt (1:1)
    • potassium,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate
    • Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-, potassium salt
    • SCHEMBL11014584
    • Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro-, potassium salt (1:1)
    • QFSOSTRDKOQRKA-UHFFFAOYSA-M
    • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Eicosafluoroundecanoic acid, potassium salt
    • NS00079451
    • 307-71-1
    • EINECS 206-210-0
    • Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoroundecanoate
    • DTXSID60880123
    • Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate
    • Potassium 11H-perfluoroundecanoate
    • Inchi: 1S/C11H2F20O2.K/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33;/h1H,(H,32,33);/q;+1/p-1
    • Chiave InChI: QFSOSTRDKOQRKA-UHFFFAOYSA-M
    • Sorrisi: [K+].FC(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F

Proprietà calcolate

  • Massa esatta: 583.92933
  • Massa monoisotopica: 583.929
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 10
  • Complessità: 758
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.1A^2

Proprietà sperimentali

  • Punto di ebollizione: 249.3°Cat760mmHg
  • Punto di infiammabilità: 104.6°C
  • PSA: 40.13
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd